molecular formula C25H26N4 B11656842 1-benzyl-N-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine

1-benzyl-N-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine

Cat. No.: B11656842
M. Wt: 382.5 g/mol
InChI Key: WYAUNHBHXOHMIT-NLRVBDNBSA-N
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Description

4-[(E)-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]-N,N-DIETHYLANILINE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]-N,N-DIETHYLANILINE typically involves the condensation of 1-benzyl-1H-1,3-benzodiazole-2-amine with 4-(diethylamino)benzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]-N,N-DIETHYLANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(E)-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]-N,N-DIETHYLANILINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent and for its ability to inhibit specific enzymes.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]-N,N-DIETHYLANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar biological activities.

    1-Benzyl-1H-benzimidazole: Shares the benzimidazole core but lacks the diethylamino group.

    4-(Diethylamino)benzaldehyde: Contains the diethylamino group but lacks the benzimidazole core.

Uniqueness

4-[(E)-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)IMINO]METHYL]-N,N-DIETHYLANILINE is unique due to its combination of the benzimidazole core and the diethylamino group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

4-[(E)-(1-benzylbenzimidazol-2-yl)iminomethyl]-N,N-diethylaniline

InChI

InChI=1S/C25H26N4/c1-3-28(4-2)22-16-14-20(15-17-22)18-26-25-27-23-12-8-9-13-24(23)29(25)19-21-10-6-5-7-11-21/h5-18H,3-4,19H2,1-2H3/b26-18+

InChI Key

WYAUNHBHXOHMIT-NLRVBDNBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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